N-Benzyl-2-chloroacetamide
Overview
Description
N-Benzyl-2-chloroacetamide is an organic compound with the molecular formula C9H10ClNO. It is a pale beige solid with a melting point of 93-96°C and a boiling point of approximately 367.5°C . This compound is slightly soluble in dimethyl sulfoxide and methanol . It is known for its applications in various chemical reactions and its potential therapeutic effects, such as nerve rehabilitation for treating cerebral apoplexy .
Scientific Research Applications
N-Benzyl-2-chloroacetamide has several scientific research applications:
Safety and Hazards
N-Benzyl-2-chloroacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Mechanism of Action
Mode of Action
It is known to undergo reactions with various reagents, such as acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate, to form different compounds .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
While it has been suggested that it may have a nerve rehabilitation effect for treating cerebral apoplexy
Preparation Methods
N-Benzyl-2-chloroacetamide can be synthesized through the reaction of benzylamine with chloroacetyl chloride . The general procedure involves the following steps:
Reactants: Benzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Procedure: Benzylamine is added dropwise to a solution of chloroacetyl chloride in the solvent, with continuous stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water and an aqueous sodium bicarbonate solution to neutralize any remaining acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
N-Benzyl-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Condensation Reactions: It can react with arylpiperazines to form 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides.
Cyclization Reactions: It can undergo cyclization with compounds like 8-hydroxyquinoline to form bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted acetamides and heterocyclic compounds .
Comparison with Similar Compounds
N-Benzyl-2-chloroacetamide can be compared with other similar compounds such as:
N-Benzylacetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloroacetamide: Lacks the benzyl group, resulting in different reactivity and biological activity.
N-Methyl-2-chloroacetamide: Contains a methyl group instead of a benzyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of the benzyl and chloro groups, which confer specific reactivity and potential therapeutic effects .
Properties
IUPAC Name |
N-benzyl-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXAXHQMCQHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180325 | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-06-9 | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2564-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2564-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-Benzyl-2-chloroacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5UFZ99J55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of N-Benzyl-2-chloroacetamide in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For example, it reacts with 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole to yield N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide. [] This compound exhibits intramolecular hydrogen bonds, contributing to its structural stability. Additionally, this compound is a key precursor in the synthesis of various 2-pyridone derivatives, achieved through reactions with reagents like acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate. [] These 2-pyridone derivatives demonstrate promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans and Aspergillus flavus.
Q2: How does the structure of this compound relate to its function in synthesizing complex molecules?
A2: The structure of this compound features a reactive chlorine atom within the chloroacetamide group. This allows for nucleophilic substitution reactions, enabling the molecule to act as an electrophile. For instance, this compound readily reacts with the hydroxyl groups of N,N '-1,2-ethanediylbis(2-hydroxybenzamide) [], highlighting its ability to participate in reactions leading to larger, more complex structures. This reactivity makes this compound a crucial building block in organic synthesis.
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